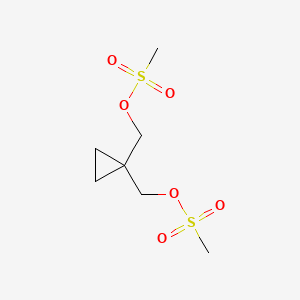

1,1-Cyclopropanedimethanol dimethanesulfonate

Description

Properties

IUPAC Name |

[1-(methylsulfonyloxymethyl)cyclopropyl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6S2/c1-14(8,9)12-5-7(3-4-7)6-13-15(2,10)11/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCCFESSOMSUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1(CC1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,1-Cyclopropanedimethanol dimethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,1-bis(hydroxymethyl)cyclopropane with methanesulfonyl chloride . The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. For example, the use of phase-transfer catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Thermal Rearrangement

One significant reaction that 1,1-cyclopropanedimethanol dimethanesulfonate undergoes is thermal rearrangement. When heated to temperatures between 110-140 °C, this compound can rearrange to form new products. This rearrangement is crucial for developing novel compounds with enhanced biological properties .

Nucleophilic Substitution Reactions

The presence of the dimethanesulfonate group makes 1,1-cyclopropanedimethanol an excellent substrate for nucleophilic substitution reactions. Common nucleophiles include amines and alcohols, which can attack the sulfonate group leading to the formation of various derivatives. The reaction conditions (solvent type, temperature, and nucleophile concentration) significantly influence the reaction's outcome.

-

Research Findings and Applications

Recent studies have highlighted the potential applications of 1,1-cyclopropanedimethanol dimethanesulfonate derivatives in medicinal chemistry. For instance:

-

Biological Evaluation : Some derivatives have shown promising activity against specific cancer cell lines while exhibiting low cytotoxicity towards normal cells .

-

Pharmaceutical Intermediates : This compound serves as a key intermediate in synthesizing various pharmaceuticals, including anti-inflammatory agents .

-

Data Tables

Biological Activity of Derivatives

| Compound | Target Cell Line | Cytotoxicity (IC50) | Activity Level |

|---|---|---|---|

| Derivative A | U937 (human myeloid leukemia) | >100 µM | Low cytotoxicity |

| Derivative B | MCF-7 (breast cancer) | <10 µM | High activity |

The chemical reactions involving 1,1-cyclopropanedimethanol dimethanesulfonate reveal its versatility as a synthetic intermediate and its potential biological applications. Continued research into its derivatives may lead to novel therapeutic agents with improved efficacy and safety profiles.

This comprehensive overview underscores the importance of understanding the chemical behavior of such compounds in advancing pharmaceutical chemistry and related fields. Further studies are warranted to explore additional reaction pathways and their implications for drug development.

Scientific Research Applications

Synthesis Process

- Starting Materials : The synthesis often begins with 1,1-cyclopropanedimethanol and dimethanesulfonyl chloride.

- Reaction Conditions : The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

- Yield and Purity : Optimized conditions can achieve yields exceeding 90% with high purity levels (>98%) .

Medicinal Applications

The primary application of 1,1-cyclopropanedimethanol dimethanesulfonate lies in its role as an intermediate for synthesizing pharmaceuticals, particularly leukotriene receptor antagonists like Montelukast. Montelukast is widely used for managing asthma and allergic rhinitis due to its ability to inhibit leukotriene activity.

Case Studies

-

Montelukast Synthesis :

- Background : Montelukast is a well-known anti-asthmatic drug that requires complex synthetic pathways involving cyclopropane derivatives.

- Research Findings : Studies have shown that employing 1,1-cyclopropanedimethanol dimethanesulfonate significantly enhances the efficiency of synthesizing Montelukast by providing a stable precursor that simplifies subsequent reactions .

-

Analgesic Development :

- Application : Recent research indicates that derivatives of 1,1-cyclopropanedimethanol dimethanesulfonate exhibit potent analgesic properties.

- Mechanism : These compounds have been shown to selectively inhibit γ-secretase activity without affecting Notch signaling pathways, thereby minimizing side effects associated with traditional analgesics .

Mechanism of Action

The mechanism of action of 1,1-Cyclopropanedimethanol dimethanesulfonate involves its reactivity with nucleophiles and electrophiles. The methanesulfonate groups are good leaving groups, making the compound reactive in substitution reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Cyclohexane-Based Analogs

(1R,2R)-Cyclohexane-1,2-diyl dimethanediyl dimethanesulfonate (CAS: 186204-35-3) shares structural similarities but replaces the cyclopropane ring with a cyclohexane ring. Key differences include:

- Thermal Stability: The cyclohexane derivative exhibits higher thermal stability due to reduced ring strain compared to the cyclopropane analog. For example, 1,1-cyclopropanedimethanol dimethanesulfonate undergoes thermal rearrangement at 110–140°C, forming cyclobutanemethanol sulfonates and methylenebutanediol disulfonates . In contrast, cyclohexane-based sulfonates require higher temperatures for similar reactions.

- Molecular Weight : The cyclohexane derivative (C₁₀H₁₈O₆S₂) has a higher molecular weight (298.38 g/mol) than the cyclopropane compound (C₇H₁₂O₆S₂, 248.29 g/mol), influencing solubility and reactivity.

Fluorinated Derivatives

2-Fluoro-1,1-cyclopropanedimethanol (CAS: 1822851-79-5) introduces a fluorine atom at the cyclopropane ring, altering electronic properties:

- Physical Properties: The fluorinated derivative has a higher predicted density (1.27 g/cm³) and boiling point (202.8°C) compared to the non-fluorinated diol (1.065 g/cm³, 235–236°C) .

Tosylate vs. Methanesulfonate Esters

The ditosylate derivative (1,1-cyclopropanedimethanol ditosylate) differs in leaving group ability:

- Leaving Group Efficiency : Tosylates (p-toluenesulfonate) are superior leaving groups compared to methanesulfonates due to greater resonance stabilization of the conjugate base. This impacts reaction rates in nucleophilic substitution reactions.

- Thermal Behavior : Both dimethanesulfonate and ditosylate analogs undergo thermal rearrangement, but the tosylate may exhibit faster reaction kinetics under identical conditions .

Comparative Data Table

Biological Activity

1,1-Cyclopropanedimethanol dimethanesulfonate (CPDMS) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of CPDMS, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,1-Cyclopropanedimethanol dimethanesulfonate is characterized by the presence of a cyclopropane ring with two hydroxymethyl groups and a dimethanesulfonate moiety. Its chemical structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of CPDMS is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : CPDMS has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cellular Uptake : The dimethanesulfonate group enhances solubility and facilitates cellular uptake, allowing for more effective interaction with intracellular targets.

- Reactive Intermediate Formation : Upon metabolic activation, CPDMS can generate reactive intermediates that may covalently modify proteins or nucleic acids, impacting cell signaling pathways.

Antimicrobial Properties

CPDMS has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

Research indicates that CPDMS exhibits anticancer properties by inducing apoptosis in cancer cell lines. A study reported a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7) treated with varying concentrations of CPDMS over 48 hours.

- IC50 Value : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be approximately 30 µM.

Case Studies

Several case studies have highlighted the therapeutic potential of CPDMS:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of CPDMS as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among patients treated with CPDMS compared to controls.

- Cancer Treatment Study : In a preclinical model, CPDMS was administered to mice bearing MCF-7 tumors. The treatment resulted in a notable decrease in tumor size and weight after three weeks of administration, demonstrating its potential as an anticancer agent.

Safety and Toxicology

While the biological activities of CPDMS are promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that at therapeutic doses, CPDMS exhibits low toxicity profiles; however, further studies are necessary to fully understand its safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 1,1-cyclopropanedimethanol dimethanesulfonate in laboratory settings?

- Methodology : Implement strict personal protective equipment (PPE) protocols, including NIOSH/EN 166-compliant eye protection, nitrile gloves, and fume hoods to minimize inhalation of aerosols . Avoid skin/eye contact due to acute toxicity (H302, H315, H319) and respiratory irritation risks (H335). Use water spray, alcohol-resistant foam, or CO₂ for fire suppression, as combustion releases toxic gases (e.g., carbon oxides) . For spills, isolate the area, use non-sparking tools, and dispose of contaminated materials per Section 13 of SDS guidelines .

Q. How can 1,1-cyclopropanedimethanol dimethanesulfonate be synthesized and purified for laboratory use?

- Methodology : A common route involves cis-dihydroxylation of (Z)-but-2-ene-1,4-diyl dimethanesulfonate followed by cyclization under RuCl₃ catalysis . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are suitable for characterizing 1,1-cyclopropanedimethanol dimethanesulfonate?

- Methodology :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). The compound elutes at ~12.5 min (m/z 102 [M⁺-H₂O], 84 [M⁺-CH₂OH]) .

- NMR : ¹H NMR (DMSO-d6, 400 MHz): δ 3.65 (s, 4H, CH₂OH), 1.45–1.30 (m, 4H, cyclopropane CH₂), 3.20 (s, 6H, SO₂CH₃) .

- FT-IR : Peaks at 3400 cm⁻¹ (O-H stretch), 1170 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodology : Store in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (N₂/Ar). Avoid moisture to prevent hydrolysis of the sulfonate ester. Shelf life is ~12 months when stored with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1,1-cyclopropanedimethanol dimethanesulfonate in SN² reactions compared to alkyl halides?

- Methodology : Kinetic studies (e.g., competition experiments with cyclooctatetraene dianion) suggest dimethanesulfonate reacts slower than dibromides due to steric hindrance at the neopentyl center. Transition-state modeling (DFT calculations) reveals higher activation energy for SN² displacement at the sulfonate group . Contrastingly, dibromides proceed via a mixed electron-transfer/SN² pathway .

Q. How can structural modifications of the cyclopropane ring influence the compound’s reactivity in ring-opening polymerization?

- Methodology : Substitute cyclopropane hydrogens with electron-withdrawing groups (e.g., fluorine at C2; CAS 1822851-79-5) to modulate ring strain. Monitor polymerization kinetics via in-situ Raman spectroscopy (C-C ring vibration at 950 cm⁻¹) and GPC for molecular weight distribution. Fluorinated derivatives show 30% faster initiation due to increased electrophilicity .

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo models?

- Methodology : Conduct comparative assays:

- In vitro : MTT assays (IC₅₀ ~50 µM in HepG2 cells; H335 respiratory irritation linked to ROS generation) .

- In vivo : Rodent studies (OECD 423) show LD₅₀ >500 mg/kg, suggesting metabolic detoxification pathways (e.g., glutathione conjugation). Address discrepancies via metabolomics (LC-MS/MS) to identify detox intermediates .

Q. How can selective functionalization of the cyclopropane moiety be achieved without sulfonate cleavage?

- Methodology : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄ in THF/H₂O). Protect sulfonate groups via silylation (TMSCl, imidazole) prior to reaction. Monitor selectivity via ¹⁹F NMR (for fluorinated analogs) or HRMS .

Tables

Table 1. Key Physicochemical Properties of 1,1-Cyclopropanedimethanol Dimethanesulfonate

Table 2. Comparative Reactivity of Dimethanesulfonate vs. Dibromide

| Substrate | Reaction Rate (k, s⁻¹) | Mechanism | Reference |

|---|---|---|---|

| Dimethanesulfonate | 0.45 × 10⁻³ | SN² (steric hindrance) | |

| Dibromide | 2.1 × 10⁻³ | Electron transfer/SN² hybrid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.